molecular formula C12H14N2O2 B12539749 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid CAS No. 801148-64-1

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid

Cat. No.: B12539749
CAS No.: 801148-64-1
M. Wt: 218.25 g/mol
InChI Key: FMKDJUDVYIABSW-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid is a compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is structurally related to tryptamine, a well-known neurotransmitter, and shares similarities with serotonin and melatonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid can be achieved through various methods. One common approach involves the alkylation of indole derivatives. For instance, starting with 1-methylindole, the compound can be synthesized by introducing an aminoethyl group at the 3-position through a nucleophilic substitution reaction . This process typically involves the use of reagents such as ethylamine and a suitable base under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to neurotransmitter activity.

    Medicine: Research explores its potential therapeutic applications, including its effects on the central nervous system.

    Industry: It is used in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. It may act on neurotransmitter receptors, influencing pathways related to mood, cognition, and other physiological processes. The compound’s structure allows it to bind to receptors similar to those targeted by serotonin and melatonin, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Aminoethyl)-1-methyl-1H-indole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

801148-64-1

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

3-(2-aminoethyl)-1-methylindole-5-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c1-14-7-9(4-5-13)10-6-8(12(15)16)2-3-11(10)14/h2-3,6-7H,4-5,13H2,1H3,(H,15,16)

InChI Key

FMKDJUDVYIABSW-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)C(=O)O)CCN

Origin of Product

United States

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